3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) is a complex organic compound with the molecular formula C36H30N2O4. This compound is characterized by its unique structure, which includes a nitrophenyl group and two diphenylpropanone moieties connected by an azanediyl linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) typically involves a multi-step process. One common method includes the reaction of 2-nitroaniline with benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with 1,3-diphenylpropan-1-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the diphenylpropanone moieties can interact with biological macromolecules through hydrophobic interactions and hydrogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
- 4,4’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
- 3,3’-[(4-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
Uniqueness
3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) is unique due to the position of the nitrophenyl group and the specific azanediyl linkage. These structural features confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
93194-42-4 |
---|---|
Molekularformel |
C36H30N2O4 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
3-(2-nitro-N-(3-oxo-1,3-diphenylpropyl)anilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C36H30N2O4/c39-35(29-19-9-3-10-20-29)25-33(27-15-5-1-6-16-27)37(31-23-13-14-24-32(31)38(41)42)34(28-17-7-2-8-18-28)26-36(40)30-21-11-4-12-22-30/h1-24,33-34H,25-26H2 |
InChI-Schlüssel |
QONGQZXWNFTGPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)N(C3=CC=CC=C3[N+](=O)[O-])C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.